N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, an acetylamino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by acylation and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide
Uniqueness
N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Biological Activity
N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C21H22N4O2
- Molecular Weight : 362.4 g/mol
The structure features a pyrazole core, which is known for its diverse biological activities, substituted with an acetylamino group, a phenyl group, and an isopropyl group. These substitutions contribute to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The compound demonstrated an IC50 value indicative of its potency compared to standard chemotherapeutics.
Study | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Bandgar et al. (2010) | A549 | 10 | 61–73% inhibition |
Zheng et al. (2009) | A549 | 0.04 to 11.4 | Induced apoptosis |
Xia et al. (2007) | A549 | Not specified | Growth inhibition |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. It has been documented to inhibit interleukin-6 (IL-6), a pro-inflammatory cytokine, with significant efficacy at concentrations as low as 10 µM. Comparative studies revealed that it outperformed standard anti-inflammatory drugs like dexamethasone.
Study | Cytokine Inhibition | Concentration (µM) | Inhibition (%) |
---|---|---|---|
Bandgar et al. (2010) | IL-6 | 10 | 47% |
Standard Comparison | IL-6 | 0.5 (flavopiridol) / 1 (dexamethasone) | 72–87% / 85% |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to reduced viability.
- Cytokine Modulation : The inhibition of pro-inflammatory cytokines like IL-6 contributes to its anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy : In a study by Zheng et al., derivatives similar to this compound exhibited high growth inhibitory effects on A549 cells, suggesting that structural modifications could enhance anticancer properties.
- Inflammation Models : Bandgar et al.'s research demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, indicating potential therapeutic applications in inflammatory diseases.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups are critical for enhancing biological activity, guiding future synthesis of more potent derivatives.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)19-13-20(25(24-19)18-10-5-4-6-11-18)21(27)23-17-9-7-8-16(12-17)22-15(3)26/h4-14H,1-3H3,(H,22,26)(H,23,27) |
InChI Key |
FHONVKGJCNMWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.